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Compound of Interest

Compound Name: GSK572A

CAS No.: 1403602-32-3

Cat. No.: B607849 Get Quote

Executive Summary
GSK572A (PDB Ligand ID: 5FK) is a stereospecific inhibitor belonging to the THPP class,

designed to target EchA6, a non-catalytic enoyl-CoA hydratase essential for M. tuberculosis

survival.[1][2] Unlike canonical hydratases that catalyze fatty acid

-oxidation, EchA6 functions as a critical lipid shuttle, transporting long-chain fatty acyl-CoAs to
the Fatty Acid Synthase II (FAS-II) complex for mycolic acid biosynthesis.[1][2]

The binding of GSK572A occludes the acyl-chain binding groove of EchA6, effectively starving

the FAS-II system of substrates.[1][2] This guide details the atomic-level interactions defined in

the crystal structure 5DU8, the mechanism of inhibition, and validated protocols for studying

this interaction.[1]

Structural Biology of the Target: EchA6
The Non-Catalytic Hydratase Fold
EchA6 (Rv0905) adopts the "crotonase fold," characterized by a spiral

topology.[1] While it retains the overall architecture of mammalian enoyl-CoA hydratases, it
lacks the catalytic glutamate residues required for hydration.[1][2]

Oligomeric State: Trimer of dimers (Hexamer).[1][2]
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Physiological Role: It binds long-chain acyl-CoAs (e.g., C20-CoA) and protects them from

hydrolysis while shuttling them to the FAS-II complex (specifically interacting with KasA and

InhA).[1][2]

The Hydrophobic Tunnel
In the apo state, the substrate-binding groove is partially open.[1][2] Upon binding a ligand

(natural lipid or GSK572A), a conformational shift in the

-

loop (residues 61–68) transforms this groove into a protected hydrophobic tunnel, bridging the
"front" and "back" faces of the trimer.[1][2]

The GSK572A Binding Interface (PDB: 5DU8)
The co-crystal structure 5DU8 (Resolution: 2.23 Å) reveals that GSK572A binds in the

extended hydrophobic groove, competing directly with the fatty acyl chain of the natural CoA

substrate.[1]

Key Pharmacophore Interactions
The binding is driven by shape complementarity and hydrophobic exclusion rather than

extensive hydrogen bonding.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.vulcanchem.com/product/vc529477
https://glixxlabs.com/chemical-products/bioactive-screen-leads-p6/GLXC-09263
https://www.vulcanchem.com/product/vc529477
https://glixxlabs.com/chemical-products/bioactive-screen-leads-p6/GLXC-09263
https://www.benchchem.com/product/b607849?utm_src=pdf-body
https://www.vulcanchem.com/product/vc529477
https://glixxlabs.com/chemical-products/bioactive-screen-leads-p6/GLXC-09263
https://www.benchchem.com/product/b607849?utm_src=pdf-body
https://www.benchchem.com/product/b607849?utm_src=pdf-body
https://www.vulcanchem.com/product/vc529477
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Moiety of GSK572A Interaction Type
Key Residues
(EchA6)

Structural
Consequence

Trifluoromethyl group Hydrophobic / Steric Val136, Leu109

Occupies a deep

hydrophobic pocket,

anchoring the core

scaffold.[1][2]

Ethylphenyl ring -Stacking /

Hydrophobic
Trp133

Critical Interaction:

The phenyl ring stacks

against Trp133.[1][2]

Mutation W133A

abolishes binding.[3]

Pyrazolopyrimidine

core
Van der Waals Ala100, Gly101

Mimics the

pantetheine moiety of

CoA, sitting near the

vestigial active site.[1]

Fluoropyridine tail Polar/Hydrophobic Phe98, Met105

Extends into the acyl-

binding channel,

blocking lipid entry.[1]

The "Lid" Mechanism
Binding of GSK572A induces the ordering of the disordered loop regions (residues 128–138),

effectively "locking" the inhibitor inside the tunnel.[1] This induced fit mechanism explains the

high potency and slow off-rate of the THPP series.[1][2]

Mechanism of Action: The "Starvation" Model
GSK572A does not inhibit a catalytic reaction; it inhibits a transport function.

Blockade: GSK572A occupies the lipid-binding tunnel of EchA6.[1][2]

Interruption: EchA6 cannot bind or protect Meromycolyl-CoA or other long-chain

intermediates.[1][2]

Starvation: The FAS-II complex (KasA/KasB) is deprived of substrates.[1][2]
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Lysis: Mycolic acid biosynthesis halts, cell wall integrity fails, and the bacterium dies.[1]

Pathway Visualization
The following diagram illustrates the interruption of the lipid shuttle pathway by GSK572A.
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Caption: Disruption of the EchA6-mediated lipid shuttle to FAS-II by GSK572A competitive

binding.[1][2]

Experimental Protocols
These protocols are designed to validate GSK572A binding and structural integrity.

Protocol A: Differential Scanning Fluorimetry (DSF)
Use this to validate ligand binding in solution before crystallization.[1][2]

Reagents:

Purified EchA6 (1 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl).[1]

SYPRO Orange (5000x stock).[1][2]

GSK572A (10 mM in DMSO).[1]
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Workflow:

Preparation: Dilute SYPRO Orange to 5x in assay buffer.

Mixing: In a qPCR plate, mix 20 µL EchA6 (final 5 µM) + 0.5 µL GSK572A (final 10–50 µM) +

2.5 µL SYPRO Orange.

Control: Run a DMSO-only control (Apo) and a C20-CoA positive control.

Ramping: Heat from 25°C to 95°C at 1°C/min.

Analysis: Calculate the melting temperature (

) from the inflection point of the fluorescence curve.

Validation Criteria: GSK572A should induce a

compared to the Apo form, indicating stabilization of the hydrophobic tunnel.[1]

Protocol B: Co-Crystallization of EchA6-GSK572A
Based on conditions for PDB 5DU8.

Pre-requisite:

EchA6 must be purified to homogeneity (>95%) via Ni-NTA affinity followed by Size

Exclusion Chromatography (Superdex 200) to isolate the hexameric fraction.[1][2]

Crystallization Setup:

Complex Formation: Incubate purified EchA6 (10–12 mg/mL) with GSK572A (1 mM final

concentration) for 1 hour on ice.

Method: Sitting drop or Hanging drop vapor diffusion at 18–20°C.[1]

Reservoir Solution:

0.1 M Bis-Tris propane (pH 6.5 – 7.5)[1][2]
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20–25% (w/v) PEG 3350[1][2]

0.2 M Sodium Fluoride (NaF) or Sodium Citrate.[1][2]

Drop Ratio: 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.

Optimization: If nucleation is poor, micro-seed with apo-EchA6 crystals.

Cryo-Protection: Transfer crystals to reservoir solution supplemented with 20% (v/v) glycerol

before flash-cooling in liquid nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: GSK572A Binding Mechanism and
EchA6 Structural Inhibition]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607849#gsk572a-binding-site-enoyl-coa-hydratase-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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